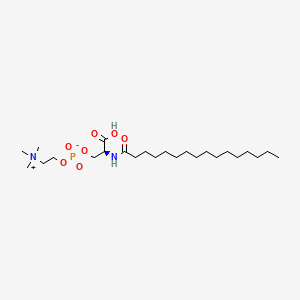
N-Palmitoyl-O-phosphocholine Serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Palmitoyl-O-phosphocholine Serine is a novel lipid compound that has garnered significant attention in recent years due to its potential applications in medical diagnostics and treatment. This compound is particularly noted for its role as a biomarker in Niemann-Pick diseases, a group of lysosomal storage disorders. The unique structure of this compound, which includes a palmitoyl group, a phosphocholine moiety, and a serine residue, contributes to its distinctive biochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Palmitoyl-O-phosphocholine Serine typically involves the esterification of palmitic acid with serine, followed by the introduction of a phosphocholine group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. For instance, the esterification step may be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and consistency of the synthesis process, making it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Palmitoyl-O-phosphocholine Serine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biochemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
N-Palmitoyl-O-phosphocholine Serine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying lipid biochemistry and membrane dynamics.
Biology: The compound is used in cell signaling studies and as a tool for investigating lipid-protein interactions.
Medicine: this compound is a valuable biomarker for diagnosing Niemann-Pick diseases and assessing treatment efficacy.
Mécanisme D'action
The mechanism of action of N-Palmitoyl-O-phosphocholine Serine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
N-Palmitoyl-O-phosphocholine Serine can be compared with other similar compounds, such as:
Sphingosylphosphocholine: Both compounds are involved in lipid metabolism and have diagnostic applications in lysosomal storage disorders.
Lysophosphatidylcholine: This compound shares some structural similarities with this compound but differs in its biological functions and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of a palmitoyl group, a phosphocholine moiety, and a serine residue, which confers distinct biochemical properties and makes it a highly sensitive biomarker for Niemann-Pick diseases .
Propriétés
Formule moléculaire |
C24H49N2O7P |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
[(2S)-2-carboxy-2-(hexadecanoylamino)ethyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H49N2O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)25-22(24(28)29)21-33-34(30,31)32-20-19-26(2,3)4/h22H,5-21H2,1-4H3,(H2-,25,27,28,29,30,31)/t22-/m0/s1 |
Clé InChI |
HGJMMMCMCUAOFS-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















